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molecular formula C21H24N2O3 B8318317 Benzyl 4-(aminocarbonyl)-3-(cyclohexylamino)benzoate

Benzyl 4-(aminocarbonyl)-3-(cyclohexylamino)benzoate

Cat. No. B8318317
M. Wt: 352.4 g/mol
InChI Key: CSFXSHZNOFMVKD-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To a solution of benzyl 4-(aminocarbonyl)-3-(cyclohexylamino)benzoate (45 mg, 0.128 mmol) in methanol (2 mL) was added palladium on carbon (10W %, Degussa type, 45 mg). The mixture was vigorously stirred under 1 atm of hydrogen for 50 minutes. The catalyst was removed by filtration through celite, and the filtrate was concentrated to provide 4-(aminocarbonyl)-3-(cyclohexylamino)benzoic acid (25 mg, 0.095 mmol, 74% yield) as a yellow powder. 1H NMR (400 MHz, CD3OD): 7.59 (d, 1H), 7.35 (s, 1H), 7.14 (dd, 1H), 3.47-3.39 (m, 1H), 2.05-1.98 (m, 2H), 1.81-1.73 (m, 2H), 1.68-1.60 (m, 1H), 1.52-1.41 (m, 2H), 1.38-1.25 (m, 3H).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[CH:19]=[CH:18][C:7]([C:8]([O:10]CC2C=CC=CC=2)=[O:9])=[CH:6][C:5]=1[NH:20][CH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)=[O:3].[H][H]>CO.[Pd]>[NH2:1][C:2]([C:4]1[CH:19]=[CH:18][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[NH:20][CH:21]1[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)=[O:3]

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
NC(=O)C1=C(C=C(C(=O)OCC2=CC=CC=C2)C=C1)NC1CCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C1=C(C=C(C(=O)O)C=C1)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.095 mmol
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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